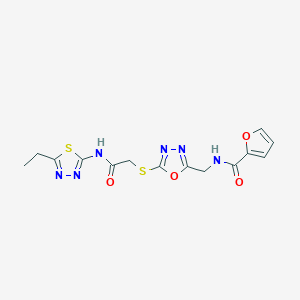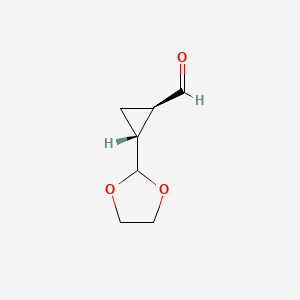
N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing 1,3,4-thiadiazole, 1,3,4-oxadiazole, and furan units typically involves multi-step reactions, including the formation of key intermediates such as thiosemicarbazides and hydrazones, followed by cyclization reactions. For instance, El-Essawy and Rady (2011) discussed the preparation of N-alkylated products through alkylation reactions, leading to the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from a furan-based precursor (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structures of such compounds are characterized by the presence of heterocyclic rings, which are crucial for their chemical properties and reactivity. Koparır, Çetin, and Cansiz (2005) explored the molecular structure of similar compounds, emphasizing the importance of heterocyclic moieties in determining the compound's chemical behavior and potential reactivity patterns (Koparır, Çetin, & Cansiz, 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of the thiadiazole, oxadiazole, and furan rings under various conditions. Remizov, Pevzner, and Petrov (2019) studied the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, revealing the potential for ring-opening reactions and the formation of thioamides, demonstrating the reactive versatility of these heterocycles (Remizov, Pevzner, & Petrov, 2019).
科学的研究の応用
Synthesis and Biological Activity
One study focused on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic frameworks. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against various microorganisms, with a few showing specific antiurease and antilipase activities, suggesting potential for further exploration in antimicrobial applications (Başoğlu et al., 2013).
Chelating Properties and Antifungal Activity
Another study synthesized a novel ligand with 1,3,4-oxadiazole derivatives and investigated their chelating properties with transition metals. The metal-ligand complexes were assessed for antifungal activity against different fungal strains, indicating the potential use of these compounds in developing new antifungal agents (Varde & Acharya, 2017).
Reactivity and Derivative Formation
Research into the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with various bases has led to the development of novel derivatives. These reactions resulted in compounds with potential for further chemical transformations, showcasing the versatility of thiadiazole-containing compounds in synthesizing chemically interesting and potentially bioactive derivatives (Remizov et al., 2019).
Antimicrobial and Nematicidal Activities
Derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole have been synthesized and screened for antimicrobial activity. Some of these compounds have shown promising results against bacteria and fungi, indicating their potential as antimicrobial agents. Furthermore, certain derivatives exhibited nematicidal activity, suggesting applications in agricultural pest management (Reddy et al., 2010).
作用機序
Target of Action
It is known that the 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can have a wide range of biological effects .
特性
IUPAC Name |
N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S2/c1-2-11-18-19-13(26-11)16-9(21)7-25-14-20-17-10(24-14)6-15-12(22)8-4-3-5-23-8/h3-5H,2,6-7H2,1H3,(H,15,22)(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXOWWOUOGORNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)


![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)


![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)